molecular formula C16H21F3N6O2S B12244209 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12244209
M. Wt: 418.4 g/mol
InChI Key: XKOWKZNRXJVTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule featuring a purine base structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, including the formation of the purine base and the subsequent attachment of the ethyl and trifluoropropanesulfonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: The trifluoropropanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine include other purine derivatives with different functional groups, such as:

  • 6-chloro-9-ethylpurine
  • 9-ethyl-6-(methylsulfonyl)purine
  • 9-ethyl-6-(trifluoromethyl)purine

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21F3N6O2S

Molecular Weight

418.4 g/mol

IUPAC Name

9-ethyl-6-[5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine

InChI

InChI=1S/C16H21F3N6O2S/c1-2-23-10-22-13-14(23)20-9-21-15(13)24-5-11-7-25(8-12(11)6-24)28(26,27)4-3-16(17,18)19/h9-12H,2-8H2,1H3

InChI Key

XKOWKZNRXJVTAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.